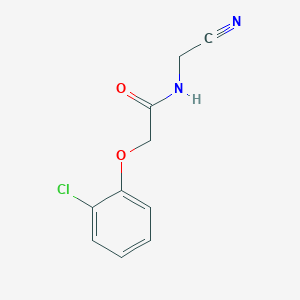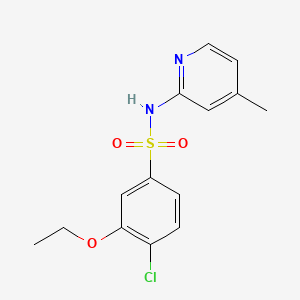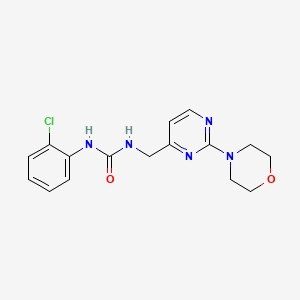
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is a chemical compound that belongs to the family of ketones. It is commonly known as CYPPEN, and its chemical formula is C21H22O2. This compound has been studied extensively due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-Phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, a structural fragment of the antiosteoporosis drug Lasofoxifene, was synthesized using a process involving etherification and esterification, highlighting its role in pharmaceutical compound development (Guo Bao-guo, 2012).
Applications in Polymer Science
- Novel approaches to dendritic macromolecules based on dendritic fragments show the potential of such compounds in developing advanced polymer structures, where specific reactions like condensation and phase-transfer conditions are used to create complex molecular architectures (C. Hawker & J. Fréchet, 1990).
Catalysis
- A ruthenium cyclopentadienyl complex with a tridentate P,P,O ligand was investigated, revealing its catalytic activity in isomerization of allylic alcohols to carbonyl compounds. This indicates the role of cyclopentyl-based compounds in catalysis (R. V. D. Drift et al., 2002).
Environmental Chemistry
- Research on environmental contaminants, specifically nonylphenol isomers, includes a focus on degradation pathways involving cyclopentyl-related structures. Understanding these mechanisms is crucial for environmental protection and pollution control (Frédéric L. P. Gabriel et al., 2005).
Oxidation Reactions
- The oxidative rearrangement of cyclohexenones, closely related to cyclopentyl compounds, shows potential applications in organic synthesis, offering pathways for the formation of complex organic compounds (C. A. Horiuchi et al., 1991).
Biochemistry
- In the field of biochemistry, the hydroxylation of hydrocarbons by cytochrome P450, involving cyclopropyl and phenyl structures, demonstrates the biochemical relevance of cyclopentyl-based compounds (J. Atkinson et al., 1994).
Material Science
- The development of renewable thermosetting resins and thermoplastics from vanillin, involving cyclopentyl derivatives, highlights the role of such compounds in creating sustainable materials (B. Harvey et al., 2015).
Photocatalysis
- The photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one, related to cyclopentyl compounds, illustrates their potential in photocatalytic processes and the generation of complex products through light-induced reactions (R. Bunce et al., 1991).
Propiedades
IUPAC Name |
2-cyclopentyl-1-(4-phenoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15H,4-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIMBSMASMLBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398372.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398373.png)


![N-(thiophen-2-ylmethyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2398378.png)

![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2398382.png)
![4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B2398383.png)

![ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2398386.png)

